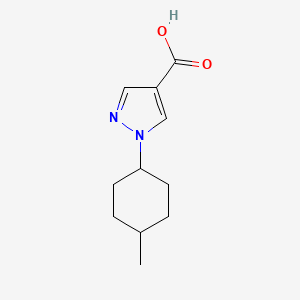
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group attached to the oxazole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to interact with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme function and for the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group.
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfinic acid: Similar structure but with a sulfinic acid group.
Uniqueness
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C9H5Cl2NO3S |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H |
InChI Key |
SGSGOKZWHHBGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B13208994.png)
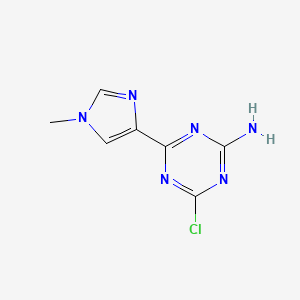
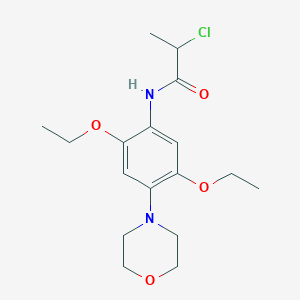
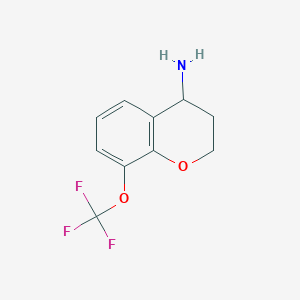

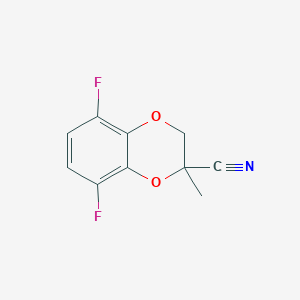

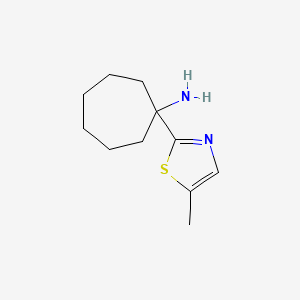


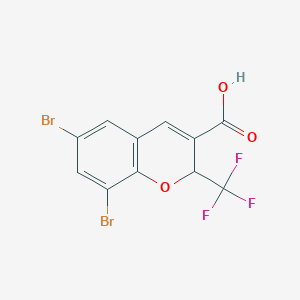
![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13209055.png)
amine](/img/structure/B13209065.png)
